5,6-Dimethyl-2-pyridin-2-yl-1,3-diazinan-4-one
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Overview
Description
5,6-Dimethyl-2-pyridin-2-yl-1,3-diazinan-4-one is a heterocyclic compound that features a diazinane ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-pyridin-2-yl-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridylamine with a suitable diketone, such as 2,3-butanedione, in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate cyclization and formation of the diazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-pyridin-2-yl-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the diazinane ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced diazinane derivatives.
Substitution: Formation of substituted diazinane compounds with various functional groups.
Scientific Research Applications
5,6-Dimethyl-2-pyridin-2-yl-1,3-diazinan-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-pyridin-2-yl-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: A related compound with two pyridine rings connected by a single bond.
4,5-Dimethyl-1,3-bis(pyridin-2-ylmethyl)-1H-imidazole: Another heterocyclic compound with similar structural features.
Uniqueness
5,6-Dimethyl-2-pyridin-2-yl-1,3-diazinan-4-one is unique due to its specific diazinane-pyridine fusion, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
5,6-dimethyl-2-pyridin-2-yl-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H15N3O/c1-7-8(2)13-10(14-11(7)15)9-5-3-4-6-12-9/h3-8,10,13H,1-2H3,(H,14,15) |
InChI Key |
GFVVNLCIPCKGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(NC1=O)C2=CC=CC=N2)C |
Origin of Product |
United States |
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